Cas no 932-30-9 (2-(Aminomethyl)phenol)

2-(Aminomethyl)phenol structure
2-(Aminomethyl)phenol structure
Product name:2-(Aminomethyl)phenol
CAS No:932-30-9
MF:C7H9NO
Molecular Weight:123.152461767197
MDL:MFCD00870498
CID:40308
PubChem ID:329784114

2-(Aminomethyl)phenol 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)phenol
    • 2-Hydroxybenzylamine
    • 4-Nitrophenyl trifluoroacetate
    • (Aminomethyl)phenol
    • o-hydroxybenzylamine
    • 2-aminomethylphenol
    • 696R5N4NRM
    • o-aminomethylphenol
    • o-hydroxy-benzylamine
    • 2-Aminomethyl-phenol
    • PubChem7383
    • Phenol,(aminomethyl)-
    • 2-(aminomethyl)-phenol
    • Phenol, (aminomethyl)-
    • 2-HOBA
    • KPRZOPQOBJRYSW-UHFFFAOYSA-N
    • 2-(aminomethyl)phenol, AldrichCPR
    • CS-D
    • 2-(Aminomethyl)phenol (ACI)
    • o-Cresol, α-amino- (6CI, 7CI, 8CI)
    • 2-Hydroxybenzenemethanamine
    • NSC 127870
    • Salicylamine
    • CHEMBL155572
    • EN300-64465
    • AM83184
    • SCHEMBL110156
    • A844480
    • CHEMBL3114402
    • 2-Hydroxybenzyl amine
    • MB01565
    • FT-0652646
    • NoName_3497
    • J-506197
    • UNII-696R5N4NRM
    • AC-30803
    • 2-HYDROXYLBENZYLAMINE
    • NS00042240
    • PS-3546
    • 932-30-9
    • DTXSID70902921
    • AKOS000126449
    • DB14855
    • NSC-127870
    • EINECS 256-534-1
    • BDBM50446752
    • HY-34350
    • NSC127870
    • MFCD00870498
    • 50312-64-6
    • 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine
    • CS-D1655
    • EINECS 213-249-7
    • SY018673
    • STR07386
    • DB-079497
    • phenol, 2-aminomethyl-
    • DB-257882
    • MDL: MFCD00870498
    • インチ: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
    • InChIKey: KPRZOPQOBJRYSW-UHFFFAOYSA-N
    • SMILES: OC1C(CN)=CC=CC=1

計算された属性

  • 精确分子量: 123.06800
  • 同位素质量: 123.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 85
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 3
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • Color/Form: Cryst.
  • 密度みつど: 1.141
  • ゆうかいてん: 127-131 ºC
  • Boiling Point: 245℃ at 760 mmHg
  • フラッシュポイント: 102℃
  • Refractive Index: 1.593
  • PSA: 46.25000
  • LogP: 1.55120
  • FEMA: 3184
  • Solubility: 水に微溶解する

2-(Aminomethyl)phenol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

2-(Aminomethyl)phenol 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(Aminomethyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D375482-10g
2-(Aminomethyl)phenol
932-30-9 97%
10g
$480 2024-05-24
Enamine
EN300-64465-0.5g
2-(aminomethyl)phenol
932-30-9 95%
0.5g
$19.0 2023-02-13
Enamine
EN300-64465-0.05g
2-(aminomethyl)phenol
932-30-9 95%
0.05g
$19.0 2023-02-13
Enamine
EN300-64465-5.0g
2-(aminomethyl)phenol
932-30-9 95%
5.0g
$75.0 2023-02-13
abcr
AB234600-1 g
2-(Aminomethyl)phenol, 95%; .
932-30-9 95%
1g
€121.70 2023-04-27
Key Organics Ltd
PS-3546-25G
2-(Aminomethyl)phenol
932-30-9 >95%
25g
£300.00 2025-02-09
eNovation Chemicals LLC
D574072-25g
2-(Aminomethyl)phenol
932-30-9 97%
25g
$800 2023-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65248-500mg
2-HOBA
932-30-9 98%
500mg
¥944.00 2023-09-08
abcr
AB234600-10 g
2-(Aminomethyl)phenol, 95%; .
932-30-9 95%
10g
€246.90 2022-06-11
Chemenu
CM117590-25g
2-(Aminomethyl)phenol
932-30-9 95+%
25g
$327 2021-06-17

2-(Aminomethyl)phenol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method
Chen, Wen; Ren, Jian; Wang, Minshou; Dang, Lingjing; Shen, Xianfu; et al, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel ;  2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ;  < 10 °C; 2 h, 10 °C → 0 °C
Reference
Preparation of o-hydroxybenzylamine
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  18 h, rt
Reference
Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems
Mestichelli, Paola; Scott, Matthew J.; Galloway, Warren R. J. D.; Selwyn, Jamie; Parker, Jeremy S.; et al, Organic Letters, 2013, 15(21), 5448-5451

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ruthenium Solvents: Water ;  6 h, 10 bar, 90 °C
Reference
Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived molecules
Gokhale, Tejas A.; Raut, Amol B.; Bhanage, Bhalchandra M., Molecular Catalysis, 2021, 510,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Reference
Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan
Kamei, Katsuhide; Maeda, Noriko; Nomura, Kayoko; Shibata, Makoto; Katsuragi-Ogino, Ryoko; et al, Bioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ;  0.5 h, rt
Reference
The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation
Cao, Yu-Qing; Liu, Rui-Yan; Qu, An-Li; Jin, Yuan-Yuan, Organic Chemistry: An Indian Journal, 2009, 5(4), 412-415

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Ruthenium (boron nitride support) ,  Boron nitride Solvents: Methanol ,  Water ;  12 h, 1.0 MPa, 90 °C
Reference
Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds
Gao, Mingxia; Jia, Xiuquan; Ma, Jiping; Fan, Xiaomeng; Gao, Jin; et al, Green Chemistry, 2021, 23(18), 7115-7121

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Alumina ,  Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ;  2 min, rt
Reference
A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system
Zeynizadeh, Behzad; Kouhkan, Mehri, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Carbon Solvents: Methanol ,  Water
Reference
The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II)
Sakata, Kazunori; Tachifuji, Yukihiro; Hashimoto, Mamoru, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  1.5 h, 90 bar, 100 °C
Reference
Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity
Selva, Maurizio; Tundo, Pietro; Perosa, Alvise; Dall'Acqua, Federico, Journal of Organic Chemistry, 2005, 70(7), 2771-2777

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 30 min, rt; 45 min, 40 °C; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, -20 °C
Reference
Process for preparation of α-amino acid esters
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Ethanol ,  Water ;  neutralized, < 55 °C
1.2 Reagents: Hydrochloric acid ;  neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ;  rt
Reference
Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff bases
Moustafa, M. E., Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ;  0.5 h, reflux
Reference
First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex
Zeynizadeh, Behzad; Zahmatkesh, Karam, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ;  0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C
Reference
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters
Ke, Da; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(16),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Oxalic acid Catalysts: Iron oxide (Fe3O4) ,  Palladium ,  Titania ;  1.5 h, rt
Reference
Preparation of a magnetic mesoporous Fe3O4-Pd@TiO2 photocatalyst for the efficient selective reduction of aromatic cyanides
Zhao, Ziming; Long, Yu; Luo, Sha; Wu, Wei; Ma, Jiantai, New Journal of Chemistry, 2019, 43(16), 6294-6302

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia
, World Intellectual Property Organization, , ,

2-(Aminomethyl)phenol Raw materials

2-(Aminomethyl)phenol Preparation Products

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Amadis Chemical Company Limited
(CAS:932-30-9)2-(Aminomethyl)phenol
A844480
Purity:99%
はかる:25g
Price ($):232.0